DC-BPi-03

BPTF Bromodomain IC50

Researchers requiring unambiguous BPTF bromodomain inhibition face a critical gap: dual-target probes like TP-238 introduce confounding CECR2 pharmacology, while high-affinity derivatives mask dose-response relationships. DC-BPi-03 resolves this with single-target BPTF-BRD inhibition (IC50 = 698.3 ± 21.0 nM) and a fully solved co-crystal structure (PDB: 7F5D). • Single-target BPTF-BRD inhibitor with defined IC50 (698.3 nM) and Kd (2.81 μM) • Experimentally determined binding pose enables structure-guided lead optimization • ≥98% purity; research-use only; available for immediate global shipment

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
Cat. No. B12391424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-BPi-03
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC(=C1)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)C
InChIInChI=1S/C14H14N4O2S/c1-15-13-8-12(17-14(18-13)21(2,19)20)9-3-4-11-10(7-9)5-6-16-11/h3-8,16H,1-2H3,(H,15,17,18)
InChIKeyRTONKOFFKFVXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DC-BPi-03 BPTF Inhibitor Overview


DC-BPi-03 is a small-molecule inhibitor of the bromodomain PHD finger transcription factor (BPTF) bromodomain (BPTF-BRD), a chromatin reader domain implicated in transcriptional regulation and oncogenesis [1]. First reported in 2021 as a lead compound derived from structural decomposition of the dual CECR2/BPTF probe TP-238, DC-BPi-03 exhibits moderate biochemical potency with an IC50 of 698.3 ± 21.0 nM against BPTF-BRD [2]. The compound's co-crystal structure with BPTF-BRD has been determined (PDB ID: 7F5D), providing atomic-level binding mode characterization [3]. DC-BPi-03 is commercially available from multiple vendors with reported purity ≥98% and is intended exclusively for research use as a BPTF-BRD chemical probe .

1

BPTF bromodomain inhibition study fit with moderate potency context

2

Experimentally determined co-crystal structure (PDB: 7F5D) for structure-guided design

3

Single-target BPTF-BRD pharmacology; no CECR2 off-target activity

DC-BPi-03 Critical Differentiation


BPTF bromodomain inhibitors vary substantially in potency, selectivity profile, and structural characterization, making them non-interchangeable research tools. DC-BPi-03 occupies a specific position within the BPTF inhibitor landscape as a moderately potent lead compound with a fully solved co-crystal structure, distinguishing it from both earlier dual-target probes like TP-238 and later-generation high-affinity derivatives like DC-BPi-07 and DC-BPi-11 [1]. Substituting DC-BPi-03 with TP-238 introduces dual CECR2/BPTF pharmacology that confounds BPTF-specific mechanistic studies, while substituting with DC-BPi-07 or DC-BPi-11 may mask dose-response relationships due to >100-fold selectivity differences [2]. Furthermore, the availability of DC-BPi-03's experimentally determined binding pose enables structure-guided optimization campaigns that are not possible with compounds lacking co-crystal data [3].

Dual target

TP-238 inhibits CECR2 alongside BPTF, which may confound BPTF-specific mechanistic interpretation.

Selectivity shift

High-selectivity derivatives DC-BPi-07/11 may alter dose-response profiles and mask broader bromodomain interactions.

Structural data

Compounds lacking co-crystal structural data limit structure-guided optimization and computational docking studies.

DC-BPi-03 Quantitative Comparison Evidence


BPTF-BRD Biochemical Potency vs. TP-238

DC-BPi-03 exhibits a BPTF-BRD IC50 of 698.3 ± 21.0 nM [1], which is approximately 2-fold higher (less potent) than the BPTF component of the dual CECR2/BPTF probe TP-238 (IC50 = 350 nM for BPTF) . This moderate potency positions DC-BPi-03 as a lead compound with a wider dynamic range for detecting BPTF inhibition in biochemical assays, whereas TP-238's higher potency and dual-target pharmacology complicate BPTF-specific mechanistic interpretation. Both compounds were evaluated in AlphaScreen assay formats against recombinant BPTF-BRD protein.

Biochemical potency
Head-to-head
DC-BPi-03698.3 ± 21.0 nM
TP-238350 nM (BPTF)
~2.0-fold less potent

Supports single-target BPTF inhibition; TP-238 dual pharmacology may complicate readouts.

AlphaScreen assay, recombinant BPTF-BRD

BPTF Bromodomain IC50 Biochemical Assay

Binding Affinity vs. TP-238

DC-BPi-03 binds to the BPTF bromodomain with a dissociation constant (Kd) of 2.81 μM as measured by isothermal titration calorimetry (ITC) . In contrast, the dual CECR2/BPTF probe TP-238 binds BPTF with a Kd of 120 nM by ITC . This 23.4-fold difference in binding affinity confirms that DC-BPi-03 is a lower-affinity ligand suitable for applications where moderate target engagement is desired or as a starting scaffold for affinity maturation studies.

Binding affinity (ITC)
Data to verify
DC-BPi-03Kd = 2.81 μM
TP-238Kd = 120 nM
23.4-fold lower affinity

Lower affinity context may support sub-saturating target engagement studies.

ITC; recombinant BPTF-BRD; source not specified

BPTF Kd Binding Affinity ITC

BPTF-BRD Co-Crystal Structure

DC-BPi-03 is one of the few BPTF-BRD inhibitors with a publicly available co-crystal structure (PDB ID: 7F5D) [1]. This structure reveals the precise molecular interactions between DC-BPi-03 and the BPTF bromodomain acetyl-lysine binding pocket, including key hydrogen bonds and hydrophobic contacts [2]. In contrast, many earlier BPTF inhibitors (e.g., AU1, Cpd8, Cpd10) lack experimentally determined co-crystal structures, limiting their utility in structure-based drug design [3]. The availability of DC-BPi-03's binding pose directly enables rational optimization campaigns and molecular docking studies that are not feasible with structurally uncharacterized ligands.

Co-crystal structure
Reported
PDB ID: 7F5D available
Atomic-level binding mode characterized

Enables structure-based optimization and molecular docking studies.

X-ray crystallography; BPTF-BRD with ligand DC-BPi-03

BPTF Crystal Structure PDB Binding Mode

Selectivity vs. High-Affinity Derivatives

DC-BPi-03 exhibits moderate selectivity for BPTF-BRD over other bromodomains, whereas its structurally optimized derivatives DC-BPi-07 and DC-BPi-11 demonstrate >100-fold selectivity against a panel of other BRD targets [1]. While quantitative selectivity data for DC-BPi-03 across a full bromodomain panel is not reported in the primary literature, its moderate potency (IC50 = 698.3 nM) and distinct chemical scaffold suggest a narrower selectivity window than the high-affinity DC-BPi-07 (IC50 = 16.0 nM) and DC-BPi-11 . This class-level inference positions DC-BPi-03 as a less selective tool compound, which may be advantageous in studies aimed at identifying off-target bromodomain interactions or in phenotypic screens where broader BRD inhibition is desired.

Selectivity profile
Class-level
Selectivity not explicitly quantified; derivatives show >100-fold selectivity over other BRD targets

Context-dependent; may support broader bromodomain profiling.

Full bromodomain panel data not reported

BPTF Selectivity Bromodomain Panel

Commercial Purity and QC Specifications

DC-BPi-03 is commercially supplied with a purity specification of 99.77% as determined by HPLC analysis (MedChemExpress, Cat. No. HY-150211) and ≥98% from alternative vendors [1]. This high purity level meets or exceeds the quality standards required for reproducible biochemical and cellular assays. In comparison, no purity specifications were found for the early BPTF inhibitor AU1 in major vendor catalogs, and TP-238 is supplied with ≥98% purity . The availability of QC-verified, high-purity DC-BPi-03 reduces batch-to-batch variability and eliminates the need for in-house purification prior to use.

Commercial purity
Lot attribute
99.77% (HPLC)
from one vendor; ≥98% from alternative suppliers

High purity supports reproducible assay performance.

Vendor QC specification; HPLC analysis

Purity QC HPLC Procurement

DC-BPi-03 Research Application Scenarios


Structure-Guided Medicinal Chemistry

Researchers engaged in developing next-generation BPTF bromodomain inhibitors should procure DC-BPi-03 as a structurally characterized lead scaffold. The availability of the DC-BPi-03 co-crystal structure (PDB: 7F5D) [1] enables rational design of analogs with improved potency and selectivity, as demonstrated by the subsequent development of DC-BPi-07 (IC50 = 16.0 nM) and DC-BPi-11 (>100-fold selectivity) . DC-BPi-03's moderate affinity (Kd = 2.81 μM) provides a tractable starting point for iterative structure-activity relationship (SAR) studies.

BPTF-Specific Biochemical Assays

For biochemical assays where unambiguous BPTF bromodomain inhibition is required without confounding off-target activity, DC-BPi-03 is a superior choice to dual-target probes like TP-238. TP-238 inhibits both CECR2 (IC50 = 30 nM) and BPTF (IC50 = 350 nM) [1], making it unsuitable for experiments designed to isolate BPTF-specific effects. In contrast, DC-BPi-03 exhibits single-target BPTF-BRD inhibition with an IC50 of 698.3 nM , allowing researchers to attribute observed phenotypes directly to BPTF engagement.

Broad-Spectrum Bromodomain Profiling

Investigators conducting phenotypic screens or evaluating bromodomain inhibitor selectivity may select DC-BPi-03 for its moderate potency and implied narrower selectivity window relative to highly optimized derivatives. While DC-BPi-07 and DC-BPi-11 exhibit >100-fold selectivity for BPTF over other BRD targets [1], DC-BPi-03's lower selectivity makes it a valuable tool for identifying potential off-target bromodomain interactions that could inform safety pharmacology assessments or polypharmacology drug discovery strategies .

BPTF Bromodomain Assay Validation

Core facilities and screening laboratories can utilize DC-BPi-03 as a well-characterized positive control compound for developing and validating BPTF bromodomain biochemical and biophysical assays. With defined IC50 (698.3 nM) and Kd (2.81 μM) values [1], a solved co-crystal structure , and commercial availability at 99.77% purity [2], DC-BPi-03 meets all criteria for a reliable reference standard to benchmark assay performance, establish Z' factors, and calibrate screening platforms.

Application
Selection Property
Validation Focus
Structure-guided medicinal chemistry optimization
Co-crystal structure availability (PDB: 7F5D)
Binding mode characterization and iterative SAR studies
BPTF-specific biochemical assays
Single-target BPTF-BRD pharmacology
BPTF-selective target engagement without CECR2 interference
Broad-spectrum bromodomain profiling
Moderate selectivity context
Off-target bromodomain interaction screening
BPTF bromodomain assay validation and screening
Defined reference standard attributes (potency, affinity, purity)
Assay performance benchmarking and Z' factor determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC-BPi-03

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.